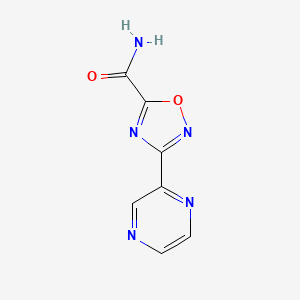
3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” is a heterocyclic compound that contains pyrazine and oxadiazole rings . It’s related to a class of compounds that have shown a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” would include a pyrazine ring attached to an oxadiazole ring via a carbon atom . The exact structure would need to be confirmed through techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” would depend on the specific conditions and reactants present. For instance, it might undergo reactions with various nucleophiles or electrophiles, depending on its structure and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” would depend on its exact structure. For instance, its solubility, melting point, and boiling point would be influenced by factors such as its molecular weight and the presence of functional groups .Applications De Recherche Scientifique
Photophysical Applications
Compounds with similar structures have shown rich photophysical behavior, including excitation-dependent fluorescence and phosphorescence under ambient conditions . This suggests that “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” could potentially be used in photophysical applications, such as in the development of organic light-emitting diodes (OLEDs) or other optoelectronic devices .
Anti-Fibrosis Activity
Pyrimidine derivatives, which share some structural similarities with “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide”, have been known to exhibit anti-fibrotic activities . Therefore, it’s possible that this compound could be studied for its potential use in the treatment of fibrotic diseases .
Antimicrobial Activity
Pyrimidine derivatives are also known for their antimicrobial properties . Given the structural similarities, “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” could potentially be studied for its antimicrobial activities .
Antiviral Activity
Similarly, pyrimidine derivatives have been reported to exhibit antiviral activities . This suggests that “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” could potentially be used in the development of new antiviral drugs .
Antitumor Activity
Pyrimidine derivatives are known to exhibit antitumor activities . Therefore, “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” could potentially be studied for its potential use in cancer treatment .
Synthesis of Novel Heterocyclic Compounds
Compounds with similar structures have been used in the synthesis of novel heterocyclic compounds . Therefore, “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” could potentially be used as a building block in the synthesis of novel heterocyclic compounds with potential biological activities .
Safety and Hazards
Orientations Futures
The future research on “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” could involve exploring its potential biological activities and optimizing its synthesis process. Additionally, its mechanism of action could be investigated in more detail to understand how it interacts with biological systems .
Propriétés
IUPAC Name |
3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c8-5(13)7-11-6(12-14-7)4-3-9-1-2-10-4/h1-3H,(H2,8,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMQXFPHTMTEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NOC(=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


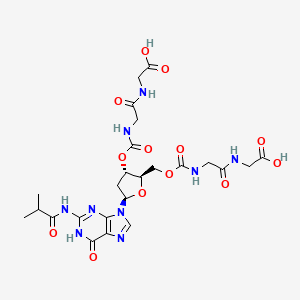
![1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2612645.png)
![2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2612647.png)
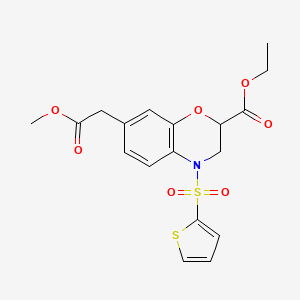
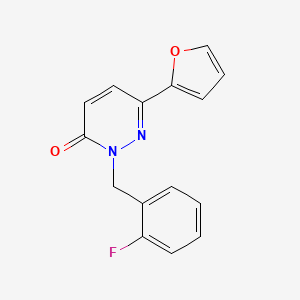
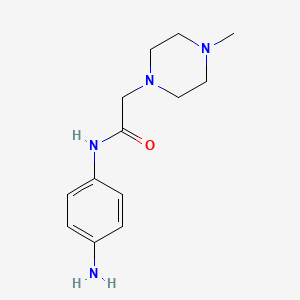
![4-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2612655.png)
![4-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2612656.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612658.png)
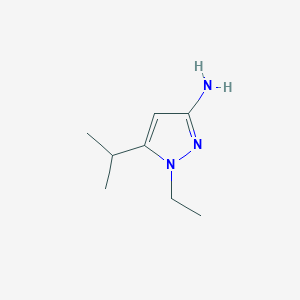
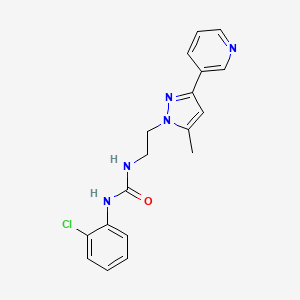
![4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2612664.png)